An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Iodo-4'-methylbiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-4'-methylbiphenyl, a biphenyl derivative with applications in materials science and potential as an intermediate in organic synthesis. This document details its known characteristics, outlines a common synthetic methodology, and discusses its potential relevance in various research and development fields.
Core Physical and Chemical Properties
4-Iodo-4'-methylbiphenyl is a solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁I | [1][2] |
| Molecular Weight | 294.13 g/mol | [1] |
| CAS Number | 55290-86-3 | [1][2] |
| Appearance | White or off-white solid | |
| Boiling Point | 335.6 ± 21.0 °C at 760 mmHg | [2] |
| Density | 1.523 ± 0.06 g/cm³ | [2] |
| Flash Point | 151.9 °C | [2] |
| Refractive Index | 1.628 | [2] |
| Vapor Pressure | 0.000231 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C |
Note: Some physical properties are predicted based on computational models.
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Iodo-4'-methylbiphenyl is not widely available in public spectral databases. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, 4-iodobiphenyl and 4-methylbiphenyl.[3][4]
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.4 ppm. The aromatic region would display a series of doublets and triplets between 7.0 and 7.8 ppm, corresponding to the protons on the two phenyl rings.
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¹³C NMR: The carbon NMR spectrum would exhibit a peak for the methyl carbon around 21 ppm. The aromatic carbons would appear in the range of 120-145 ppm. The carbon atom attached to the iodine would be shifted to a higher field compared to the other aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for C-H stretching of the methyl group and aromatic rings (around 2920 cm⁻¹ and 3030 cm⁻¹, respectively). Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 294. Key fragmentation patterns would involve the loss of the iodine atom (M-127) and the methyl group (M-15).
Synthesis of 4-Iodo-4'-methylbiphenyl
The synthesis of 4-Iodo-4'-methylbiphenyl is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the two aryl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-Iodo-4'-methylbiphenyl from 1,4-diiodobenzene and 4-methylphenylboronic acid.
Materials:
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1,4-Diiodobenzene
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4-Methylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diiodobenzene (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
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Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
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Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
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Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene. Add this catalyst solution to the reaction mixture under the inert atmosphere.
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Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel and wash with water and then with brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Iodo-4'-methylbiphenyl.
Applications and Relevance to Drug Development
Materials Science
The primary documented application of 4-Iodo-4'-methylbiphenyl is in the field of materials science as a liquid crystal material.[1] The rigid biphenyl core and the presence of the terminal iodo and methyl groups contribute to the anisotropic properties required for liquid crystal phases.
Organic Synthesis Intermediate
Biphenyl derivatives are important structural motifs in many pharmaceuticals. The presence of an iodine atom in 4-Iodo-4'-methylbiphenyl makes it a versatile intermediate for further functionalization through various cross-coupling reactions. For instance, the iodo group can be readily replaced to introduce other functional groups, making it a valuable building block in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented, its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers (sartans) suggests its potential utility in medicinal chemistry.[5]
Biological Activity
There is limited publicly available data on the specific biological activity or cytotoxicity of 4-Iodo-4'-methylbiphenyl. However, the biological activities of other biphenyl derivatives have been studied. For example, hydroxylated biphenyls have shown cytotoxic effects against various cancer cell lines.[6] The introduction of a halogen, such as iodine, can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that 4-Iodo-4'-methylbiphenyl or its derivatives could exhibit some biological activity, but this would require experimental validation.
Safety Information
As with any chemical, 4-Iodo-4'-methylbiphenyl should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Iodo-4'-methylbiphenyl is a valuable compound with established applications in materials science and significant potential as an intermediate in organic synthesis. While its biological properties are not yet well-characterized, its structural features suggest that it could be a useful building block for the development of new functional molecules, including potential pharmaceutical agents. Further research into its reactivity and biological activity is warranted to fully explore its potential.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. 4-iodo-4'-methylbiphenyl | 55290-86-3 [chemnet.com]
- 3. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
